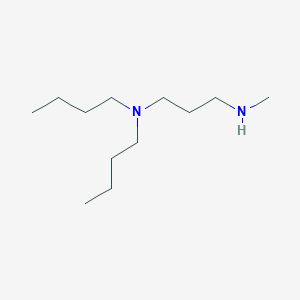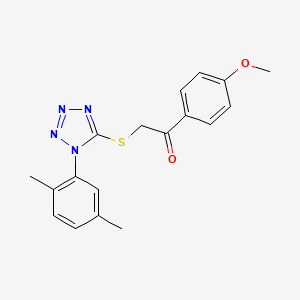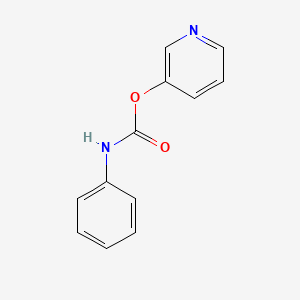![molecular formula C6H11NO2S2 B11964131 3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 7629-48-3](/img/structure/B11964131.png)
3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID is an organic compound that belongs to the class of thiocarbamoylthio derivatives. This compound is characterized by the presence of a propionic acid moiety attached to a thiocarbamoylthio group, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID typically involves the reaction of propionic acid derivatives with thiocarbamoylthio compounds. One common method includes the reaction of ethyl isothiocyanate with 3-mercaptopropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the thiocarbamoylthio group to a thiol or an amine, depending on the reducing agents and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoylthio group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID involves its interaction with specific molecular targets in biological systems. The thiocarbamoylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID can be compared with other thiocarbamoylthio derivatives, such as:
3-(N-METHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a methyl group instead of an ethyl group.
3-(N-PROPYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a propyl group instead of an ethyl group.
3-(N-BUTYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a butyl group instead of an ethyl group. The uniqueness of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
7629-48-3 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
3-(ethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-2-7-6(10)11-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
WANKWUBKPSCUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)


![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)



![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
